molecular formula C8H8O2 B3022068 2-(Hydroxymethyl)benzaldehyde CAS No. 55479-94-2

2-(Hydroxymethyl)benzaldehyde

Cat. No.: B3022068
CAS No.: 55479-94-2
M. Wt: 136.15 g/mol
InChI Key: XVHIUKSUZLPFCP-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)benzaldehyde is an organic compound with the molecular formula C8H8O2. It is characterized by the presence of both an aldehyde group and a hydroxymethyl group attached to a benzene ring. This compound is known for its aromatic properties and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(Hydroxymethyl)benzaldehyde can be synthesized through several methods. One common approach involves the catalytic hydrogenation of benzaldehyde. Another method includes the reaction of benzaldehyde with formaldehyde in the presence of a base to introduce the hydroxymethyl group .

Industrial Production Methods: In industrial settings, this compound is often produced via the catalytic hydrogenation of benzaldehyde. This process involves the use of catalysts such as palladium or platinum under controlled temperature and pressure conditions to achieve high yields .

Chemical Reactions Analysis

Types of Reactions: 2-(Hydroxymethyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)benzaldehyde involves its interaction with various molecular targets and pathways. The hydroxymethyl group can enhance the compound’s interaction with active sites in enzymes and receptors, leading to changes in biological activity. This interaction can result in the modulation of enzymatic activity, receptor binding, and other biochemical processes .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both an aldehyde and a hydroxymethyl group, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-(hydroxymethyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2/c9-5-7-3-1-2-4-8(7)6-10/h1-5,10H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVHIUKSUZLPFCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CO)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30147770
Record name Benzaldehyde, hydroxymethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30147770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106799-57-9, 55479-94-2
Record name Benzaldehyde, hydroxymethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106799579
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzaldehyde, hydroxymethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30147770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(hydroxymethyl)benzaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Hydroxymethyl)benzaldehyde
Reactant of Route 2
2-(Hydroxymethyl)benzaldehyde
Reactant of Route 3
2-(Hydroxymethyl)benzaldehyde
Reactant of Route 4
Reactant of Route 4
2-(Hydroxymethyl)benzaldehyde
Reactant of Route 5
2-(Hydroxymethyl)benzaldehyde
Reactant of Route 6
2-(Hydroxymethyl)benzaldehyde

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